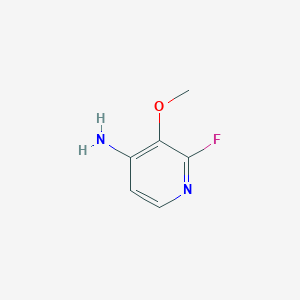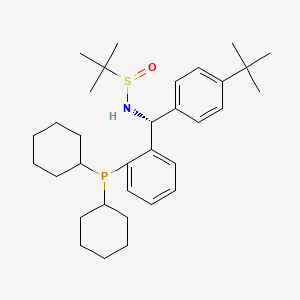
Lithium (4-fluoropyridin-2-yl)trihydroxyborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium (4-fluoropyridin-2-yl)trihydroxyborate: is a chemical compound that features a lithium ion coordinated to a 4-fluoropyridin-2-yl group and three hydroxyl groups attached to a boron atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of lithium (4-fluoropyridin-2-yl)trihydroxyborate typically involves the reaction of 4-fluoropyridine with a boron-containing reagent under controlled conditions. One common method includes the use of boronic acid derivatives and lithium hydroxide in an organic solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium (4-fluoropyridin-2-yl)trihydroxyborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of boron.
Reduction: Reduction reactions can convert the boron center to a lower oxidation state.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield borate esters, while substitution reactions can produce various substituted pyridine derivatives .
Applications De Recherche Scientifique
Lithium (4-fluoropyridin-2-yl)trihydroxyborate has several scientific research applications, including:
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Lithium (5-fluoropyridin-2-yl)trihydroxyborate
- Lithium (6-fluoropyridin-2-yl)trihydroxyborate
- Lithium (3-fluoropyridin-2-yl)trihydroxyborate
Comparison: Lithium (4-fluoropyridin-2-yl)trihydroxyborate is unique due to the position of the fluorine atom on the pyridine ring. This positional difference can significantly affect the compound’s chemical reactivity and interaction with other molecules. For example, the 4-fluoro derivative may exhibit different electronic properties compared to the 5- or 6-fluoro derivatives, leading to variations in their behavior in chemical reactions and biological systems .
Propriétés
Formule moléculaire |
C5H6BFLiNO3 |
|---|---|
Poids moléculaire |
164.9 g/mol |
Nom IUPAC |
lithium;(4-fluoropyridin-2-yl)-trihydroxyboranuide |
InChI |
InChI=1S/C5H6BFNO3.Li/c7-4-1-2-8-5(3-4)6(9,10)11;/h1-3,9-11H;/q-1;+1 |
Clé InChI |
YUWVDGXKKQHOGY-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[B-](C1=NC=CC(=C1)F)(O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride](/img/structure/B13648567.png)


![(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)






![4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)
